molecular formula C17H20N2O3S B10870110 4-methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide

4-methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide

Cat. No.: B10870110
M. Wt: 332.4 g/mol
InChI Key: QLKNSNLNKLRALR-UHFFFAOYSA-N
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Description

4-Methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide is an organic compound with the molecular formula C17H20N2O3S. This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its sulfonamide group, which is known for its therapeutic properties.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3-phenylpropyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(3-phenylpropyl)urea

InChI

InChI=1S/C17H20N2O3S/c1-14-9-11-16(12-10-14)23(21,22)19-17(20)18-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H2,18,19,20)

InChI Key

QLKNSNLNKLRALR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCC2=CC=CC=C2

Origin of Product

United States

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